molecular formula C13H8O4 B162181 2,5-Dihydroxyxanthone CAS No. 35040-32-5

2,5-Dihydroxyxanthone

Cat. No.: B162181
CAS No.: 35040-32-5
M. Wt: 228.2 g/mol
InChI Key: LXSIVSWCSPREMS-UHFFFAOYSA-N
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Description

2,5-Dihydroxyxanthone is a derivative of xanthone, a class of organic compounds known for their diverse biological activities Xanthones are characterized by a dibenzo-γ-pyrone framework, which imparts unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dihydroxyxanthone typically involves the condensation of appropriate phenolic compounds with salicylic acid derivatives. One common method is the Grover, Shah, and Shah reaction, which uses zinc chloride and phosphoryl chloride as catalysts . Another approach involves the use of microwave heating to enhance reaction efficiency and yield .

Industrial Production Methods: Industrial production of this compound may employ continuous flow reactors to optimize reaction conditions and scalability. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also explored to minimize environmental impact .

Mechanism of Action

The mechanism of action of 2,5-Dihydroxyxanthone involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Properties

IUPAC Name

2,5-dihydroxyxanthen-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8O4/c14-7-4-5-11-9(6-7)12(16)8-2-1-3-10(15)13(8)17-11/h1-6,14-15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXSIVSWCSPREMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)O)OC3=C(C2=O)C=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20188551
Record name 2,5-Dihydroxyxanthone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20188551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35040-32-5
Record name 2,5-Dihydroxyxanthone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035040325
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,5-Dihydroxyxanthone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20188551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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